molecular formula C28H47NO5 B607667 Glyco-obeticholic acid CAS No. 863239-60-5

Glyco-obeticholic acid

Numéro de catalogue B607667
Numéro CAS: 863239-60-5
Poids moléculaire: 477.69
Clé InChI: MTLPUOZJBFHNSO-FCWTVGIUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glyco-obeticholic acid is an active metabolite of obeticholic acid, which is a farnesoid X receptor (FXR) agonist and semisynthetic derivative of chenodeoxycholic acid .


Synthesis Analysis

Obeticholic acid (OCA), a semisynthetic bile acid, is a selective and potent farnesoid X receptor (FXR) agonist. Physiologic pharmacokinetic models have been previously used to describe the absorption, distribution, metabolism, and excretion (ADME) of bile acids .


Molecular Structure Analysis

Obeticholic acid is a semi-synthetic bile acid analogue which has the chemical structure 6α-ethyl-chenodeoxycholic acid .


Chemical Reactions Analysis

Obeticholic acid (OCA), a semisynthetic bile acid, is a selective and potent farnesoid X receptor (FXR) agonist. Physiologic pharmacokinetic models have been previously used to describe the absorption, distribution, metabolism, and excretion (ADME) of bile acids .


Physical And Chemical Properties Analysis

The molecular formula of Glyco-Obeticholic acid is C28H47NO5 and its molecular weight is 477.69 .

Applications De Recherche Scientifique

Pharmacokinetics

  • Field : Pharmacokinetics
  • Application : A method was developed for the simultaneous estimation of obeticholic acid and its two pharmacologically active metabolites, glyco-obeticholic acid, and tauro-obeticholic acid in human plasma .
  • Method : The analytes and their heavy stable isotope-labeled internal standards were extracted from 250 μL human plasma by a solid-phase extraction technique . The method linearity was established over a concentration range of 0.410 to 120.466 ng/mL for obeticholic acid, 0.414 to 121.708 ng/mL for glyco-obeticholic acid, and 0.255 to 75.101 ng/mL for tauro-obeticholic acid .
  • Results : The method was successfully applied to study the pharmacokinetics of obeticholic acid, glyco-obeticholic acid, and tauro-obeticholic acid following oral administration of obeticholic acid tablets to healthy male volunteers .

Treatment of Liver Diseases

  • Field : Gastroenterology
  • Application : Obeticholic acid (OCA) and its metabolite, glyco-obeticholic acid, are being investigated for their potential role in the treatment of primary biliary cirrhosis (PBC), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .
  • Method : OCA acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid . The FXR is a nuclear receptor highly expressed in the liver and small intestine and regulates bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .
  • Results : Recent clinical studies suggest OCA may work synergistically with lipid modifying medications to further improve long-term outcomes with primary sclerosing cholangitis . Specifically, OCA can improve clinical outcomes in NASH patients with their different histological, metabolic, and biochemical issues as well as improve morbidity and mortality in patients suffering from PBC, PSC, or liver disease .

Treatment of Metabolic Disorders

  • Field : Endocrinology
  • Application : Obeticholic acid (OCA) and its metabolite, glyco-obeticholic acid, are being investigated for their potential role in the treatment of metabolic disorders .
  • Method : OCA acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid . The FXR is a nuclear receptor that regulates bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .
  • Results : OCA administration resulted in improvement of adipose indices, glucose tolerance, and steatosis in the presence of milder metabolic disorders .

Treatment of Cardiovascular Disease

  • Field : Cardiology
  • Application : Obeticholic acid (OCA) and its metabolite, glyco-obeticholic acid, are being investigated for their potential role in the treatment of cardiovascular disease .
  • Method : OCA acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid . The FXR is a nuclear receptor that regulates bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .
  • Results : Several animal and clinical studies are underway to target therapies, such as OCA, towards FXR for the treatment of cardiovascular disease .

Treatment of Male Infertility

  • Field : Reproductive Medicine
  • Application : Obeticholic acid (OCA) and its metabolite, glyco-obeticholic acid, are being investigated for their potential role in the treatment of male infertility .
  • Method : OCA acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid . The FXR is a nuclear receptor that regulates bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .
  • Results : Several animal and clinical studies are underway to target therapies, such as OCA, towards FXR for the treatment of male infertility .

Treatment of Kidney Failure

  • Field : Nephrology
  • Application : Obeticholic acid (OCA) and its metabolite, glyco-obeticholic acid, are being investigated for their potential role in the treatment of kidney failure .
  • Method : OCA acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid . The FXR is a nuclear receptor that regulates bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .
  • Results : Several animal and clinical studies are underway to target therapies, such as OCA, towards FXR for the treatment of kidney failure .

Safety And Hazards

Obeticholic acid is physiologically highly active, therapeutically usable substance. The substance must be handled with the care required for hazardous materials . It is suspected of damaging fertility or the unborn child .

Orientations Futures

Obeticholic acid is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020 .

Propriétés

IUPAC Name

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLPUOZJBFHNSO-FCWTVGIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyco-obeticholic acid

CAS RN

863239-60-5
Record name Glyco-obeticholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCO-OBETICHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2MZK6V9LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
VR Valluri, NK Katari, C Khatri… - Journal of …, 2021 - Wiley Online Library
… active metabolites, glyco-obeticholic acid, and tauro-obeticholic … to 121.708 ng/mL for glyco-obeticholic acid, and 0.255 to 75.101 … of obeticholic acid, glyco-obeticholic acid, and tauro-…
MN Wang, HT Yu, YQ Li, Y Zeng, S Yang… - Drug Design …, 2021 - Taylor & Francis
… Citation10 OCA metabolites glyco-obeticholic acid (Glyco-OCA) and tauro-obeticholic acid (Tauro-OCA) have similar pharmacological activities, which are secreted into bile and are …
Number of citations: 4 www.tandfonline.com
GES Batiha, HM Al-Kuraishy, AI Al-Gareeb… - …, 2023 - Springer
The causative agent of CoV disease 2019 is a new coronavirus CoV type 2, affecting the respiratory tract with severe manifestations (SARS-CoV-2). Covid-19 is mainly symptomless, …
Number of citations: 6 link.springer.com
L de Haan, SJ van der Lely, ALK Warps… - Journal of clinical and …, 2018 - ncbi.nlm.nih.gov
Background Liver regeneration following partial hepatectomy (PHx) is a complicated process involving multiple organs and several types of signaling networks. The bile acid-activated …
Number of citations: 30 www.ncbi.nlm.nih.gov
HM Fan - 2022 - kris.kcl.ac.uk
… Glucagon-like-peptide 1 Glucagon-like-peptide 2 Glucose transporter type 2 Glucose transporter type 4 Glyco obeticholic acid Glucose-Stimulated Insulin Secretion Glyco …
Number of citations: 2 kris.kcl.ac.uk
L MacConell - classic.clinicaltrials.gov
Title of Trial: A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Clinical Trial Evaluating the Efficacy and Safety of Obeticholic Acid in Subjects with Primary …
Number of citations: 0 classic.clinicaltrials.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.